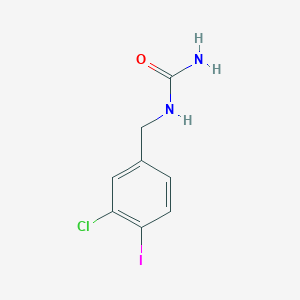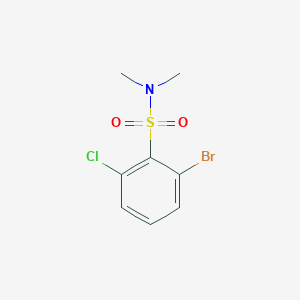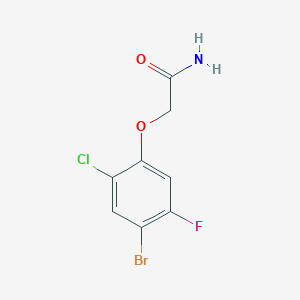
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is a chemical compound that belongs to the class of oxazolidines It features a sulfonyl group attached to an oxazolidine ring, with bromine and chlorine substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine typically involves the reaction of 2-bromo-6-chlorophenylsulfonyl chloride with an appropriate oxazolidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Ring-Opening Reactions: The oxazolidine ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Ring-Opening: Linear or branched products depending on the conditions.
科学研究应用
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine involves its interaction with molecular targets through its sulfonyl and halogen substituents. These interactions can lead to the inhibition of specific enzymes or receptors, depending on the biological context. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress or inflammation.
相似化合物的比较
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)sulfonyl-1,2-oxazolidine
- 2-(2-Bromo-6-fluorophenyl)sulfonyl-1,2-oxazolidine
- 2-(2-Chloro-6-fluorophenyl)sulfonyl-1,2-oxazolidine
Uniqueness
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different pharmacological or material properties compared to its analogs.
属性
IUPAC Name |
2-(2-bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3S/c10-7-3-1-4-8(11)9(7)16(13,14)12-5-2-6-15-12/h1,3-4H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDGZZTLANEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=CC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)

![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)


![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
